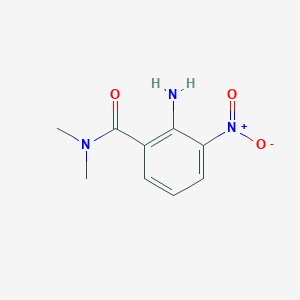

2-Amino-N,N-dimethyl-3-nitrobenzamide

Description

Properties

CAS No. |

473734-51-9 |

|---|---|

Molecular Formula |

C9H11N3O3 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-amino-N,N-dimethyl-3-nitrobenzamide |

InChI |

InChI=1S/C9H11N3O3/c1-11(2)9(13)6-4-3-5-7(8(6)10)12(14)15/h3-5H,10H2,1-2H3 |

InChI Key |

ZCRKUBBODNBABQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-amino-N,N-dimethyl-3-nitrobenzamide, key structural analogs are compared below based on substituents, properties, and applications:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

*APIs: Active Pharmaceutical Ingredients

Substituent Effects on Reactivity and Bioactivity

- Nitro Group (NO₂): Present in both this compound and 2-amino-3-nitrobenzamide, the nitro group is a strong electron-withdrawing substituent. It enhances electrophilic substitution reactivity at meta/para positions and may contribute to redox-mediated biological activities (e.g., antimicrobial or antiparasitic effects) .

- This modification is critical in drug design to optimize pharmacokinetics .

- Halogen (Cl) and Cyano (CN) Substituents: Chloro and cyano groups in analogs like 2-amino-5-chloro-N,3-dimethylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide introduce distinct electronic and steric effects. Chlorine may enhance lipophilicity and membrane permeability, while cyano groups improve binding affinity to target proteins (e.g., kinases) .

Q & A

Q. What are the established synthetic routes for 2-Amino-N,N-dimethyl-3-nitrobenzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

- Nitration : Introduction of the nitro group at the meta position using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Amidation : Reaction of the nitro-substituted benzoyl chloride with dimethylamine in anhydrous conditions (e.g., THF or DCM) using coupling agents like DCC/DMAP to form the dimethylamide .

- Reduction/Amination : If starting from a pre-nitrated precursor, selective reduction of a nitro group or protection/deprotection strategies may be required to introduce the amino group.

Key considerations : Temperature control during nitration prevents side reactions, while inert atmospheres (N₂/Ar) during amidation minimize hydrolysis . Yield optimization often requires column chromatography or recrystallization for purity .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro at C3, dimethylamide at C2) and detects impurities. Aromatic protons show distinct splitting patterns due to electron-withdrawing nitro and amide groups .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELXL () is widely used for refinement, particularly for nitro-amide torsion angles .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₁₁N₃O₃; [M+H]⁺ = 210.0878) and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, amide C=O ~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to explore its bioactivity?

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Target enzymes like COX-2 or kinases using fluorometric/colorimetric assays (e.g., ATPase activity for kinase profiling) .

- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic refinement?

- Cross-Validation : Compare NMR data with computed spectra (DFT calculations) to confirm assignments . For crystallography, use Rint and Rfree values in SHELXL to assess model accuracy; outliers may indicate disorder or twinning .

- Dynamic Effects : Variable-temperature NMR or SC-XRD (single-crystal X-ray diffraction) can clarify dynamic disorder in the nitro or amide groups .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives of this compound?

- Substituent Variation : Systematically modify the nitro (e.g., replace with CF₃), amino (e.g., acetylation), or dimethylamide (e.g., cyclize into a lactam) groups .

- Computational Modeling : Docking studies (AutoDock, Schrödinger) predict binding modes to targets like PARP or β-lactamases .

- In Vivo Profiling : Pharmacokinetic studies (e.g., bioavailability, metabolic stability) guide lead optimization .

Q. How does the compound’s stability under varying conditions impact experimental design?

- Light/Temperature Sensitivity : Nitro groups are prone to photodegradation; store samples in amber vials at –20°C .

- Hydrolysis Risk : The amide bond may hydrolyze under acidic/basic conditions. Use buffered solutions (pH 6–8) in biological assays .

- Handling Protocols : PPE (gloves, lab coats) and fume hoods are mandatory due to potential mutagenicity of nitroaromatics .

Q. What role could this compound play in materials science applications?

- Polymer Precursor : The nitro group can be reduced to an amine for polyamide synthesis, while the dimethylamide enhances solubility in polar solvents .

- Coordination Chemistry : The amide and nitro groups may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) in catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.